molecular formula C17H19NO4 B3038544 dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-11-3

dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate

Cat. No. B3038544
CAS RN: 866137-11-3
M. Wt: 301.34 g/mol
InChI Key: NGLIISIPZZFUCD-UHFFFAOYSA-N
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Description

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate, also known as DMPDM, is a synthetic compound that has been used in a variety of scientific research applications. It has become an increasingly important tool in the laboratory due to its unique properties and versatility.

Scientific Research Applications

Synthesis and Molecular Structure

  • A study by Jiménez-Cruz et al. (2003) reported the synthesis of a similar compound, dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate, and its molecular structure was studied using NMR, single crystal X-ray diffraction, and ab initio calculations (Jiménez-Cruz et al., 2003).

Catalysis and Asymmetric Synthesis

  • Farrell et al. (2002) prepared new ligands similar to dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate for use in palladium-catalyzed asymmetric allylic alkylation (Farrell et al., 2002).

Intermediates in Synthesis

  • Baudoux et al. (1998) discussed the structures of compounds related to this compound as intermediates in the synthesis of chrysanthemic acid (Baudoux et al., 1998).

Antimicrobial Evaluation

  • Kumar et al. (2017) synthesized novel substituted derivatives based on a similar structure and evaluated their in vitro antibacterial activity (Kumar et al., 2017).

Synthetic Approaches

  • Boichenko et al. (2020) developed a synthetic approach to a compound similar to this compound, utilizing a domino dimerization process (Boichenko et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound, also known as 1,3-dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate, are dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption in the respective biochemical pathways .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways, respectively . The downstream effects of this inhibition can lead to disruption in DNA replication and cell membrane synthesis, which can have significant impacts on cell growth and division .

Pharmacokinetics

These properties suggest that the compound may have good cellular permeability and metabolic stability .

Result of Action

The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate . It also increases the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

properties

IUPAC Name

dimethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-6-12(2)18(11)14-9-7-13(8-10-14)15(16(19)21-3)17(20)22-4/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLIISIPZZFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163319
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866137-11-3
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866137-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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